![molecular formula C13H19BFNO2 B1408833 (2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid CAS No. 1704064-21-0](/img/structure/B1408833.png)
(2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid
Overview
Description
“(2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1704064-24-3 . It has a molecular weight of 252.1 and its IUPAC name is (2-fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13(17)18)12(14)8-10/h2-3,8,17-18H,4-7,9H2,1H3 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
Boronic acids and their esters are highly valuable building blocks in organic synthesis . They are used in a variety of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . The most important application is the Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.1 .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a prominent application of phenylboronic acids, including derivatives like (2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid. This reaction is widely used in organic chemistry to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates, using a palladium catalyst . It is particularly valued for its mild reaction conditions and tolerance of a wide range of functional groups.
Mechanism of Action
Target of Action
The primary target of (2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group plays a crucial role in this reaction .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , suggesting it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant , making it a valuable tool in organic synthesis.
Action Environment
The action of (2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction, for instance, requires a palladium catalyst . Additionally, the compound’s stability and reactivity may be affected by factors such as temperature and pH.
properties
IUPAC Name |
[2-fluoro-4-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2/c1-10-4-6-16(7-5-10)9-11-2-3-12(14(17)18)13(15)8-11/h2-3,8,10,17-18H,4-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXPILOBZLHKBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN2CCC(CC2)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701159566 | |
Record name | Boronic acid, B-[2-fluoro-4-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701159566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid | |
CAS RN |
1704064-21-0 | |
Record name | Boronic acid, B-[2-fluoro-4-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[2-fluoro-4-[(4-methyl-1-piperidinyl)methyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701159566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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